molecular formula C18H22N2O2S B2891719 4-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 313500-03-7

4-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2891719
CAS No.: 313500-03-7
M. Wt: 330.45
InChI Key: DDCQWZHSBPDCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the linear formula C14H14N2OS . It has a molecular weight of 258.344 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 258.344 . Unfortunately, no other specific physical or chemical properties of this compound are available.

Scientific Research Applications

Synthesis and Process Improvement

The synthesis of similar benzamide compounds involves complex chemical processes including ring closing, reduction, and acylation reactions. These processes have been optimized to yield significant bioactive compounds with potential antitumor effects and other bioactivities, demonstrating the versatility and importance of these compounds in medicinal chemistry and drug development (H. Bin, 2015).

Applications in Organic Materials and Pharmaceuticals

Benzothiazoles and thiazolopyridines, which are structurally related to the compound , play a crucial role in pharmaceuticals and organic materials. Research has explored metal- and reagent-free synthesis methods for these compounds, highlighting their significance in creating more sustainable and efficient chemical processes (Xiang-Yang Qian et al., 2017).

Antimicrobial Activity

Studies on novel derivatives, including those structurally related to 4-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, have shown promising broad-spectrum antimicrobial activity. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Vikas Padalkar et al., 2014).

Photophysical and Thermal Properties

The photophysical and thermal properties of benzothiazole derivatives have been thoroughly investigated, indicating their potential use in various applications ranging from organic electronics to sensor technologies. These compounds exhibit stable thermal properties and unique photophysical behavior, making them valuable in the development of new materials (Vikas Padalkar et al., 2011).

Green Chemistry and Sustainable Synthesis

The advancement in synthesizing benzothiazole derivatives also emphasizes green chemistry principles, aiming for more environmentally friendly and sustainable chemical processes. This includes the development of water as a "green" synthesis medium for N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides, showcasing an effort to minimize the environmental impact of chemical synthesis (V. Horishny & V. Matiychuk, 2020).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

4-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-2-3-12-22-14-10-8-13(9-11-14)17(21)20-18-19-15-6-4-5-7-16(15)23-18/h8-11H,2-7,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCQWZHSBPDCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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